Journal Name:Pharmacology Biochemistry and Behavior
Journal ISSN:0091-3057
IF:3.697
Journal Website:http://www.journals.elsevier.com/pharmacology-biochemistry-and-behavior/
Year of Origin:1973
Publisher:Elsevier Inc.
Number of Articles Per Year:117
Publishing Cycle:Monthly
OA or Not:Not
Thermoluminescence dosimeter (TLD) studies of Ca10K(PO4)7:Dy phosphor for applications in radiation dosimetry
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-25 , DOI: 10.1002/bio.4564
This paper reports the thermoluminescence (TL) aspects of Ca10K(PO4)7:Dy phosphor synthesized by the wet chemical method for the first time. The XRD results confirm the formation of the desired crystalline phase. Surface morphological studies reveal the formation of polyhedrons and agglomerations having an average diameter of 200 nm while EDS data shows the presence and composition of the elements in appropriate amounts. The effect of Dy doping concentration has been studied on the thermoluminescence properties with exposure to gamma radiations from the Co-60 source. Best TL has been observed for 5 mol% Dy doping concentration. The glow curve is simple and consists of a single peak at 130oC. The effect of the heating rate has been studied on the TL glow curve and the heating rate of 5oC/s shows the best TL response. The various TL properties such as annealing conditions, dose-response, TL linearity, fading, reusability, etc. of the prepared phosphor have been studied to check its suitability as a good TL dosimeter. Thermoluminescence characterization of the phosphor reports that the TL response is linear from 5Gy-2000 Gy. The results show that this phosphor can be a good TL dosimeter for the dosimetry of gamma radiations from Co-60.
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Investigation on spectral characteristics of Sm3+ ions in lead borosilicate glasses for photonic applications
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-24 , DOI: 10.1002/bio.4563
Different concentrations of Sm2O3 doped lead borosilicate glasses were synthesized by using the method melt quenching and their characteristics were analyze using X-ray diffraction (XRD), Fourier transform infrared (FTIR), absorption, emission, and decay curves. From the XRD, it has been confirmed the non-crystalline nature of titled glasses. The structural groups that were existing in the host glass have been discovered by looking at the FTIR spectrum. The Judd-Ofelt (JO) intensity parameters and oscillator strengths are derived from the absorption spectra and compared to with various reported systems. The excited luminescent levels of the Sm3+ ion's radiative properties are further computed using the JO intensity parameters. Effective bandwidth, emission cross-sections (σe), and several lasing properties are assessed from emission spectra and compared to other reported glass system. The decay curves of 4G5/2 level of Sm3+ ion has also been measured and examined. Additionally, the color coordinates of the CIE (Commission International de I'Eclairage) chromaticity were assessed. The titled glasses were suited for visible reddish-orange luminescence devices based on all obtained parameters.
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A ՙՙTurn-Off” Fluorescent Sensor for Selective Hg (II)based on Phenothiazine derivative
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-20 , DOI: 10.1002/bio.4561
Given how crucial it is to preserve a human-safe and sustainable environment, rapid discovery of possibly lethal heavy metals like Hg (II) has drawn a lot of attention in recent years. As a fluorescence "On-Off" sensor for the Hg2+ ion, a novel sensor known as (E)-2-((10-Octyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide) (PTZHC) was synthesized. Coordination alters the organic molecules' electron densities, quenching the fluorescence's intensity. With the help of FT-IR and 1H-NMR spectrum studies, the PTZHC was completely described. The Hg2+ ion was successfully detected using the PTZHC sensor even when there were other metal ions present. The limit of the detection was estimated to be 2.5 × 10−8 M and the Job’s plot examination implied that PTZHC was bound to Hg2+ with a simple 1:1 stoichiometry in the suspension of CH3CN/H2O (9:1, v/v). To further cast light on the bridged impact on geometric and optoelectronic characteristics, time-dependent TD-DFT at the B3LYP/6-31G(d) level and density functional theory (DFT) were both examined.
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Smart and intelligent optical materials for sensing applications
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-20 , DOI: 10.1002/bio.4546
This special issue (SI) entitled ‘Smart and intelligent optical materials for sensing applications’, published by Luminescence, Wiley focuses on the recent advancement of smart and intelligent optical materials for the fabrication of sensor technology for use in numerous fields such as pharmaceutical, biomedical, and environmental. Also, detailed highlights of their prospects in the fields, for example, of personalized health care, wearable devices, and plant stress monitoring are given. This SI includes 46 peer-reviewed articles, of which 15 are reviews written by well established researchers with expertise in the field, and the remaining 31 are research articles from world-leading scientists.
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Comparative study of the interaction mechanism of astilbin, isoastilbin, and neoastilbin with CYP3A4
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-08 , DOI: 10.1002/bio.4553
The interactions of human CYP3A4 with three selected isomer flavonoids, such as astilbin, isoastilbin and neoastilbin, were clarified using spectral analysis, molecular docking, and molecular dynamics simulation. During binding with the three flavonoids, the intrinsic fluorescence of CYP3A4 was statically quenched in static mode with nonradiative energy conversion. The fluorescence and ultraviolet/visible (UV/vis) data revealed that the three flavonoids had a moderate and stronger binding affinity with CYP3A4 due to the order of the Ka1 and Ka2 values ranging from 104 to 105 L·mol−1. In addition, astilbin had the highest affinity with CYP3A4, then isoastilbin and neoastilbin, at the three experimental temperatures. Multispectral analysis confirmed that binding of the three flavonoids resulted in clear changes in the secondary structure of CYP3A4. It was found from fluorescence, UV/vis and molecular docking analyses that these three flavonoids strongly bound to CYP3A4 by means of hydrogen bonds and van der Waals forces. The key amino acids around the binding site were also elucidated. Furthermore, the stabilities of the three CYP3A4 complexes were evaluated using molecular dynamics simulation.
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Synthesis, antioxidant, and molecular docking of new fluorescent (4-alkoxyphenyl)-nitrothiophene compounds
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-06-01 , DOI: 10.1002/bio.4531
New fluorescent 4-alkoxyphenyl-nitrothiophene compounds 4a–d bearing diverse alkoxyl tails are described. The synthetic strategy was simply accomplished by alkali-assisted alkylation of 4-(5-nitrothiophen-2-yl)phenol (3) with propyl, hexyl, nonyl, and/or dodecyl iodide. The molecular structures were determined using infrared (IR), 1H NMR, and mass spectroscopy. Ultraviolet–visible (UV–vis) absorption and emission spectra of the produced 4-alkoxyphenyl-nitrothiophenes revealed considerable extinction coefficients, which were shown to be controlled by the thiophene bridge in conjugation with the alkoxy donor moiety. It was found that the maximum absorbance wavelength was affected by the alkoxyl group-bonded substituents. The antioxidant efficiency obtained from the 4-alkoxyphenyl-nitrothiophene hybrids was excellent compared with that widely used drugs [butylated hydroxytoluene (BHT) and vitamin C]. Unlike 2-(4-[dodecyloxy]phenyl)-5-nitrothiophene hybrid 4d, which has made solid claims about the good effect of its reference drugs and vitamins, Docking investigations of the prepared 4-alkoxyphenyl-nitrothiophene hybrids towards the selected 5IKQ protein revealed impressive coordination and antioxidant effectiveness.
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Implication of storage conditions on luminescence response from Photobacterium phosphoreum in free and immobilized form
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-04-06 , DOI: 10.1002/bio.4499
Bioluminescent bacteria in the form of a cell suspension for on-site hazard analysis are not suitable as in vivo luminescence in free cells fluctuates and may lead to erroneous results. Furthermore, the culture broth cannot be stored for long durations to continue sensing analytes as the luminescence ceases over time. Factors that affect luminescence response include growth dynamism, and ambient environmental conditions. The present study investigated the effect of storage conditions such as temperature (25 ± 2°C, room temperature; 4°C; and −20°C) and ambient aqueous environment (M1: sucrose, 1.02 M; M2, bioluminescent media [tryptone, 10 g L−1; NaCl, 28.5 g L−1; MgCl2.7H2O, 4.5 g L−1; CaCl2, 0.5 g L−1; KCl 0.5 g L−1; yeast extract, 1 g L−1; H2O, 1 L]; M3, bioluminescent media and 95% glycerol, 1:1 ratio) on the luminescence emission from the calcium alginate-immobilized Photobacterium phosphoreum (Sb) against the cells in free suspension for an extended period. The results indicated that both the parameters that were undertaken markedly affected the luminescence. In the study, Sb showed an enhanced luminescence emission than the control up to 18.5-fold and for a prolonged period which can be efficiently utilized for rapid biosensing of hazardous materials.
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Determination of doxepin hydrochloride in spiked human plasma and capsule after derivatization with eosin Y using resonance Rayleigh scattering, second-order scattering and frequency doubling scattering methods
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-04-14 , DOI: 10.1002/bio.4503
Doxepin hydrochloride (DOX) is a tricyclic antidepressant drug. Three sensitive spectrofluorimetric methods, namely resonance Rayleigh scattering (RRS), frequency doubling scattering (FDS) and second-order scattering (SOS), were developed and validated for their estimation of doxepin in spiked human plasma and formulation using liquid–liquid extraction method through the formation of an ion pair complex with eosin Y at a pH of 4.5. Various factors affecting fluorescence intensity were optimized, and the reaction kinetics was determined using the Arrhenius equation method. Different scattering methods such as RRS, FDS and SOS were developed at maximum scattering wavelengths λex/λem = 567/567 nm for RRS, 720/360 nm for SOS and 260/520 nm for FDS, respectively. The methods exhibited high sensitivities, and the detection limits for DOX were found to be 0.82, 1.20 and 1.03 ng/ml for RRS, FDS and SOS methods, respectively. The FDS method exhibited the highest sensitivity. The methods were validated using the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guidelines and applied to determine DOX in capsule and spiked human plasma samples.
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Rapid synthesis of BaMoO4:Eu3+ red phosphors using microwave irradiation
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-04-20 , DOI: 10.1002/bio.4510
This study synthesized BaMoO4:Eu3+ red phosphors using the microwave method. In addition, the phase composition, morphology, and luminescence properties of the red phosphors were characterized using X-ray diffraction, field-scanning electron microscopy, and photoluminescence spectroscopy. The results revealed that doping red phosphors with different concentrations of Eu3+ does not change the crystal structure of the matrix material. The BaMoO4:Eu3+ phosphors exhibited micron-scale irregular polyhedra, which could be excited by ultraviolet light with a wavelength of 395 nm to induce red-light emission. The optimal dosage of Eu3+ was 0.08, and the chromaticity coordinates of BaMoO4:0.08Eu3+ phosphors were (0.5869, 0.3099). White light-emitting diode (w-LED) devices manufactured by using a combination of BaMoO4:0.08Eu3+ phosphor and commercially available phosphors exhibited good white-light emission under the excitation of an ultraviolet chip. The BaMoO4:0.08Eu3+ red phosphors that rapidly synthesized under the microwave field are expected to be used in w-LED devices.
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Fe3O4 and bimetal–organic framework Zn/Mg composites peroxides- like catalyze luminol chemiluminescence for specific measurement of atropine in Datura plant
Pharmacology Biochemistry and Behavior ( IF 3.697 ) Pub Date: 2023-07-16 , DOI: 10.1002/bio.4557
Atropine (AT) is a tropane alkaloid used as an anticholinergic drug. AT is abundantly in Datura plant seeds. In work: Zn/Mg bimetallic MOF integrated with Fe3O4, and Fe3O4@Zn/Mg MOF (Fe3O4@MOF) composite was synthesized. The compound has a high peroxidase-like activity in the chemiluminescence (CL) reaction. The synergistic effect of Zn, Fe, and Mg metals in the Fenton reaction causes the production of reactive oxygen species (ROS), resulting in high CL intensity. Addition of AT quenching CL and thus AT can be measured. The linear range and limit of detection (LOD) for measuring AT standard solution are 5-600μgL-1 and 2×10-2μgL-1, respectively. This method is easy, fast, reversible, and selective, without biodegradability effects, low cost, high accuracy, and precision for measuring AT in the Datura plant.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 BEHAVIORAL SCIENCES 行为科学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.40 126 Science Citation Index Science Citation Index Expanded Not
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